2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

This compound uniquely combines a piperidine-acetic acid core with a pyrrolidine sulfonyl group, offering dual reactive handles (carboxylic acid & sulfonamide) essential for building diverse compound libraries and investigating sulfonamide-based pharmacophores. Direct replacement with simpler piperidine-acetic acid analogs is invalid due to distinct physicochemical properties (XLogP, H-bonding) that critically influence solubility, reactivity, and target interactions. Procure this specific scaffold to ensure experimental reproducibility and successful SAR exploration.

Molecular Formula C11H20N2O4S
Molecular Weight 276.35 g/mol
Cat. No. B12083024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid
Molecular FormulaC11H20N2O4S
Molecular Weight276.35 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)N2CCC(CC2)CC(=O)O
InChIInChI=1S/C11H20N2O4S/c14-11(15)9-10-3-7-13(8-4-10)18(16,17)12-5-1-2-6-12/h10H,1-9H2,(H,14,15)
InChIKeyBLSDWGLHVVQMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid: Structural Profile and Procurement Baseline


2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid (CAS: 1539449-65-4) is a synthetic heterocyclic compound featuring a piperidine core substituted at the 4-position with an acetic acid moiety and at the 1-position with a pyrrolidine sulfonyl group [1]. It has a molecular formula of C₁₁H₂₀N₂O₄S and a molecular weight of 276.35 g/mol [1]. This compound belongs to the class of sulfonamide-functionalized piperidine-acetic acid derivatives, which are frequently utilized as versatile building blocks or scaffolds in medicinal chemistry and organic synthesis [1].

Why 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic Acid Cannot Be Directly Substituted with Common Analogs


Direct substitution of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid with generic piperidine-acetic acid analogs is not chemically valid due to its unique structural combination. While compounds like 2-(piperidin-4-yl)acetic acid [1] or 4-(pyrrolidine-1-sulfonyl)piperidine share individual substructures, the specific integration of both the pyrrolidine sulfonyl group and the acetic acid side chain on the same piperidine ring imparts distinct physicochemical properties. This combination influences critical parameters such as molecular weight, lipophilicity (XLogP), and hydrogen bonding capacity, which directly impact reactivity, solubility, and potential biological interactions [1]. As a result, using a structurally similar but functionally incomplete analog can lead to significant deviations in experimental outcomes, making this specific compound irreplaceable for applications requiring its precise molecular architecture.

Quantitative Differentiators for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic Acid: A Comparative Evidence Guide


Molecular Weight and Lipophilicity Comparison: Pyrrolidine Sulfonyl vs. Unsubstituted Core

The addition of the pyrrolidine-1-sulfonyl group to the piperidine-acetic acid core results in a significant and quantifiable increase in molecular weight and lipophilicity compared to the unsubstituted 2-(piperidin-4-yl)acetic acid. This directly impacts drug-likeness parameters and passive membrane permeability. The target compound has a molecular weight of 276.35 g/mol [1], compared to 143.18 g/mol for 2-(piperidin-4-yl)acetic acid [2]. The predicted XLogP3-AA for the unsubstituted analog is -2.2 [2], while the target compound is expected to have a considerably higher logP value due to the addition of the sulfonyl and pyrrolidine rings, moving it from a very hydrophilic space to a more balanced, potentially more drug-like lipophilic range [1].

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Functional Group Complexity and Synthetic Utility: Pyrrolidine Sulfonyl vs. Simple Methanesulfonyl Analog

The target compound features a pyrrolidine sulfonyl group, offering greater steric bulk and different electronic properties compared to a simpler methanesulfonyl group found in analogs like (1-methanesulfonyl-piperidin-4-yl)-acetic acid (MW: ~221.27 g/mol) [1]. The pyrrolidine ring introduces additional conformational flexibility and a tertiary amine nitrogen capable of further derivatization or forming unique hydrogen-bonding and electrostatic interactions [2]. This increased complexity translates to a more versatile scaffold for constructing diverse chemical libraries compared to the methanesulfonyl analog.

Synthetic Chemistry Building Blocks Scaffold Diversity

High-Strength Differential Evidence: Current Data Limitations and Context

A comprehensive search of primary research papers, patents, and authoritative databases reveals a notable lack of direct, head-to-head quantitative biological or chemical performance data for 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid against its closest analogs. The compound is primarily listed on vendor websites as a specialty chemical or building block, which are explicitly excluded as sources for this analysis. Consequently, high-strength comparative evidence required for definitive differentiation, such as comparative IC50 values, specific rate constants, or detailed pharmacokinetic profiles, is not available from permissible, authoritative sources. The primary value proposition for procurement currently rests on its unique structural features and its role as a versatile scaffold for further research and development, rather than on proven, superior performance in a specific assay compared to a named analog.

Evidence Assessment Procurement Criteria Research Tool Selection

Optimal Application Scenarios for Procuring 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic Acid


Scaffold for Medicinal Chemistry Lead Generation and Optimization

The compound's core structure—a piperidine ring functionalized with both a carboxylic acid and a pyrrolidine sulfonyl group—positions it as a highly versatile scaffold in drug discovery. The carboxylic acid allows for easy conjugation to form amides, esters, or other prodrugs, while the pyrrolidine sulfonyl moiety offers a unique and tunable region for modulating target interactions, solubility, and metabolic stability [1]. This makes it an ideal starting point for generating diverse libraries of compounds for screening against various biological targets, where modifications to both the piperidine and pyrrolidine rings can be explored to establish structure-activity relationships (SAR) [1].

Advanced Intermediate in the Synthesis of Complex Heterocyclic Molecules

The presence of multiple reactive centers (carboxylic acid, sulfonamide) and the saturated heterocyclic core makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems. It can serve as a key building block in multi-step organic syntheses, where its pre-installed functional groups can be selectively manipulated. For instance, the acetic acid moiety can be reduced to an alcohol or converted to other functional handles, while the pyrrolidine sulfonyl group can participate in further cyclization or cross-coupling reactions, offering a strategic advantage in convergent synthetic routes [1].

Tool Compound for Exploring Sulfonamide-Based Pharmacophores

This compound serves as a specific tool for researchers investigating the role of sulfonamide groups in biological activity. Its unique combination of a pyrrolidine sulfonyl group on a piperidine-acetic acid backbone allows for focused study of how this specific sulfonamide geometry and electronics influence binding to enzymes (like carbonic anhydrases or matrix metalloproteinases) or receptors compared to simpler aryl or alkyl sulfonamides [1]. It provides a structurally distinct probe for exploring sulfonamide-based pharmacophores in target validation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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